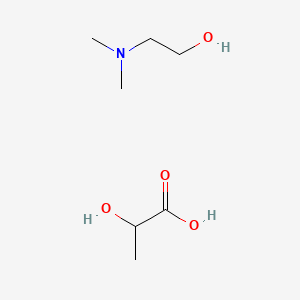
N,N-Dimethylaminoethanol lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylaminoethanol lactate: is an organic compound that combines the properties of N,N-Dimethylaminoethanol and lactic acid. N,N-Dimethylaminoethanol is a tertiary amine and primary alcohol, known for its use in various industrial and medical applications. Lactic acid, on the other hand, is a naturally occurring organic acid. The combination of these two compounds results in a versatile chemical with a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminoethanol lactate can be synthesized through the reaction of N,N-Dimethylaminoethanol with lactic acid. The reaction typically involves mixing equimolar amounts of N,N-Dimethylaminoethanol and lactic acid in an appropriate solvent, such as water or ethanol. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylaminoethanol lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The lactate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethylaminoethanol oxide, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethylaminoethanol lactate is used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: In biological research, the compound is used to study cellular processes and as a buffer in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It also finds applications in the manufacture of personal care products, such as skin creams and lotions.
Mechanism of Action
The mechanism of action of N,N-Dimethylaminoethanol lactate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Its ability to enhance the solubility and stability of other compounds makes it valuable in various applications.
Comparison with Similar Compounds
N,N-Dimethylaminoethanol: Shares similar chemical properties but lacks the lactate component.
Lactic Acid: A naturally occurring organic acid with different applications.
Dimethylaminoethyl acrylate: Used in polymer synthesis and has different reactivity.
Uniqueness: N,N-Dimethylaminoethanol lactate is unique due to its combination of amine and lactate functionalities, which provide it with a wide range of chemical reactivity and applications. Its ability to enhance the solubility and stability of other compounds sets it apart from similar chemicals.
Properties
CAS No. |
56669-87-5 |
|---|---|
Molecular Formula |
C7H17NO4 |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H11NO.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h6H,3-4H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
QFQMQSNDWYRIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


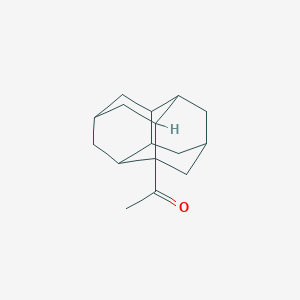
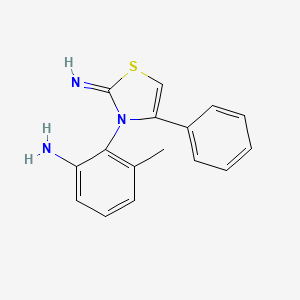
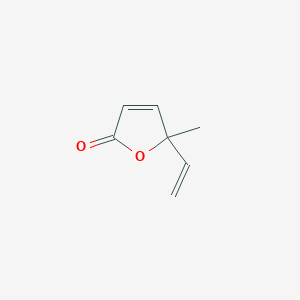
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
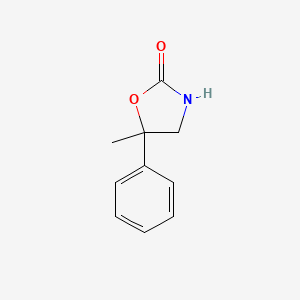
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

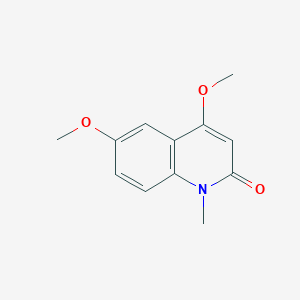
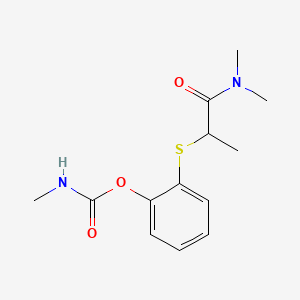
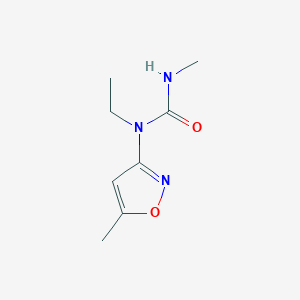
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
